2-Methyl-1-penten-3-yne
Overview
Description
2-Methyl-1-penten-3-yne is an organic compound with the molecular formula C₆H₈. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known as 2-Methyl-1-pentene-3-yne and has a molecular weight of 80.1277 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-penten-3-yne can be synthesized through various methods, including the elimination reactions of dihalides. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using a strong base such as sodium amide in ammonia (NaNH₂/NH₃) . This process involves the removal of hydrogen and halogen atoms to form the alkyne.
Industrial Production Methods: Industrial production of this compound typically involves the use of alkenes as starting materials. The process begins with the electrophilic addition of a halogen to the alkene bond to form a dihaloalkane, followed by a double elimination reaction to form the alkyne .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-penten-3-yne undergoes various chemical reactions, including:
Electrophilic Addition: The compound reacts with halogens (e.g., bromine) to form halogenated products.
Hydrogenation: The addition of hydrogen to the triple bond converts the alkyne into an alkene or alkane.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Bromine (Br₂): Used in electrophilic addition reactions.
Hydrogen (H₂) with a catalyst (e.g., palladium): Used in hydrogenation reactions.
Strong bases (e.g., sodium amide): Used in elimination reactions.
Major Products:
Halogenated Alkenes and Alkanes: Formed from electrophilic addition reactions.
Alkenes and Alkanes: Formed from hydrogenation reactions.
Scientific Research Applications
2-Methyl-1-penten-3-yne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology and Medicine: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-penten-3-yne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond makes the compound highly reactive in electrophilic addition and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Pentyne: Another alkyne with a similar structure but without the methyl group.
2-Methyl-1-butene: An alkene with a similar carbon skeleton but with a double bond instead of a triple bond
Uniqueness: 2-Methyl-1-penten-3-yne is unique due to its specific structure, which includes both a triple bond and a methyl group. This combination imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
2-methylpent-1-en-3-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-4-5-6(2)3/h2H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIABMDFILVKGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239063 | |
Record name | 1-Penten-3-yne, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926-55-6 | |
Record name | 1-Penten-3-yne, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Penten-3-yne, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpent-1-en-3-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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